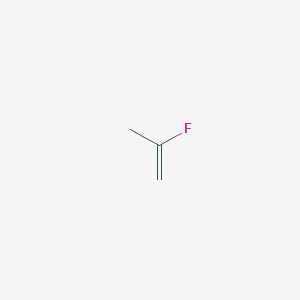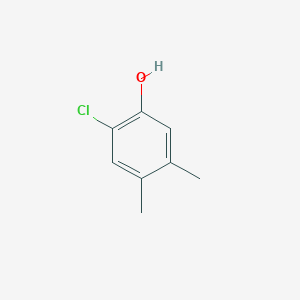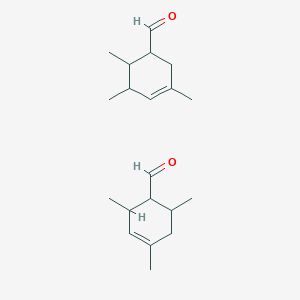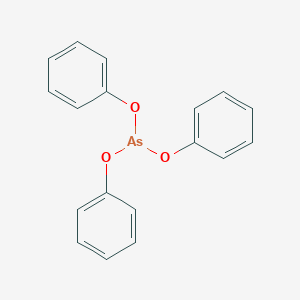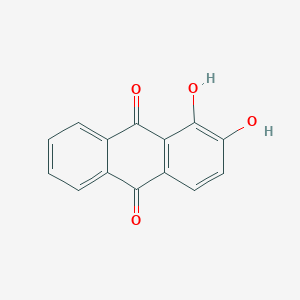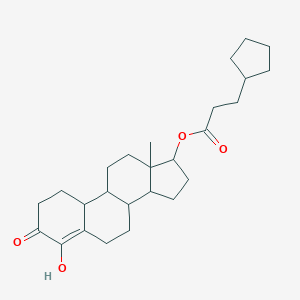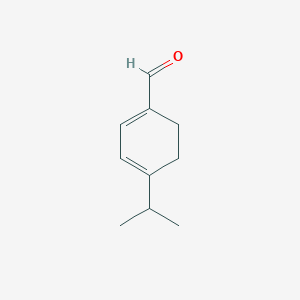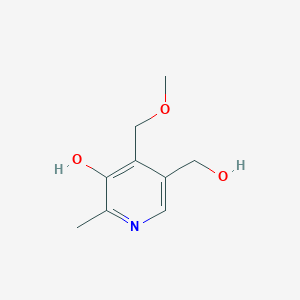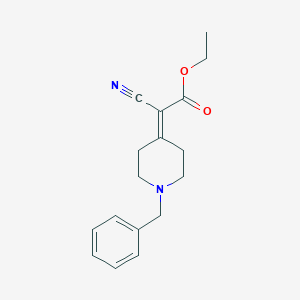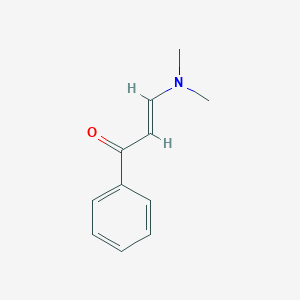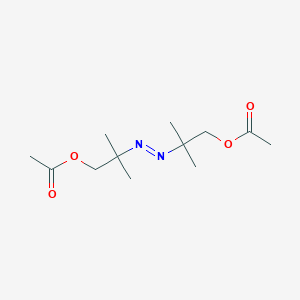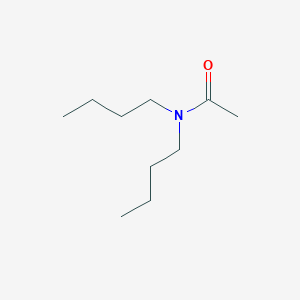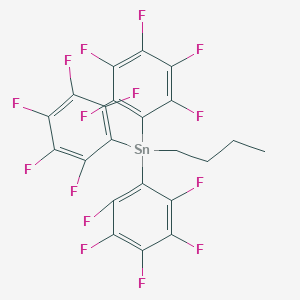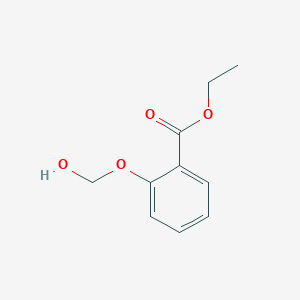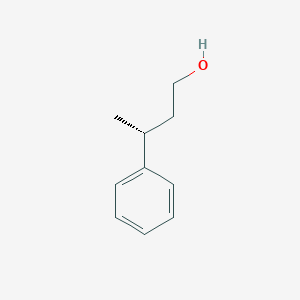
(R)-3-Phenyl-butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Phenyl-butan-1-OL is a chiral alcohol that is widely used in the pharmaceutical industry. It is a versatile compound that has various applications in scientific research.
Mécanisme D'action
The mechanism of action of (R)-3-Phenyl-butan-1-OL is not well understood. However, it is believed to interact with specific receptors in the brain and central nervous system, leading to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
(R)-3-Phenyl-butan-1-OL has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticonvulsant, analgesic, anxiolytic, and sedative properties. Additionally, (R)-3-Phenyl-butan-1-OL has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-3-Phenyl-butan-1-OL in lab experiments include its chiral nature, which can be used to study chiral recognition and enantioselectivity. Additionally, (R)-3-Phenyl-butan-1-OL is readily available and relatively inexpensive. However, the limitations of using (R)-3-Phenyl-butan-1-OL in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of (R)-3-Phenyl-butan-1-OL in scientific research. One direction is the development of new synthetic methodologies for the preparation of (R)-3-Phenyl-butan-1-OL and its derivatives. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, (R)-3-Phenyl-butan-1-OL can be used as a chiral probe in the study of molecular recognition and chirality sensing.
Conclusion:
In conclusion, (R)-3-Phenyl-butan-1-OL is a versatile compound with various applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-3-Phenyl-butan-1-OL in scientific research and its potential therapeutic applications.
Applications De Recherche Scientifique
(R)-3-Phenyl-butan-1-OL has various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, (R)-3-Phenyl-butan-1-OL is used as a flavor and fragrance ingredient in the food and cosmetic industry.
Propriétés
Numéro CAS |
1126-07-4 |
|---|---|
Nom du produit |
(R)-3-Phenyl-butan-1-OL |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(3R)-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 |
Clé InChI |
SQGBBDFDRHDJCJ-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CCO)C1=CC=CC=C1 |
SMILES |
CC(CCO)C1=CC=CC=C1 |
SMILES canonique |
CC(CCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


